molecular formula C13H13NO B14388576 2,5-Dimethyl-1-phenylpyridin-4(1H)-one CAS No. 88091-04-7

2,5-Dimethyl-1-phenylpyridin-4(1H)-one

Cat. No.: B14388576
CAS No.: 88091-04-7
M. Wt: 199.25 g/mol
InChI Key: QPZHYTYKOFBWFV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a phenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylpyridin-4(1H)-one typically involves the reaction of 2,5-dimethylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then refluxed, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

2,5-Dimethyl-1-phenylpyridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyridine
  • 1-Phenylpyridin-4(1H)-one
  • 2,5-Dimethyl-1-phenylpyrrole

Uniqueness

2,5-Dimethyl-1-phenylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88091-04-7

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,5-dimethyl-1-phenylpyridin-4-one

InChI

InChI=1S/C13H13NO/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

QPZHYTYKOFBWFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C2=CC=CC=C2)C

Origin of Product

United States

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